2-{4-[(2,3-dimethylphenyl)carbamothioyl]piperazin-1-yl}-N-(4-phenoxyphenyl)acetamide
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Overview
Description
2-{4-[(2,3-DIMETHYLANILINO)CARBOTHIOYL]PIPERAZINO}-N-(4-PHENOXYPHENYL)ACETAMIDE is a complex organic compound that features a combination of aniline, piperazine, and phenoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2,3-DIMETHYLANILINO)CARBOTHIOYL]PIPERAZINO}-N-(4-PHENOXYPHENYL)ACETAMIDE typically involves multiple steps. One common route starts with the preparation of 2,3-dimethylaniline, which is then reacted with carbothioyl chloride to form the intermediate 2,3-dimethylanilinocarbothioyl chloride. This intermediate is further reacted with piperazine to form the piperazino derivative. Finally, the piperazino derivative is coupled with 4-phenoxyphenylacetyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(2,3-DIMETHYLANILINO)CARBOTHIOYL]PIPERAZINO}-N-(4-PHENOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The phenoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Scientific Research Applications
2-{4-[(2,3-DIMETHYLANILINO)CARBOTHIOYL]PIPERAZINO}-N-(4-PHENOXYPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{4-[(2,3-DIMETHYLANILINO)CARBOTHIOYL]PIPERAZINO}-N-(4-PHENOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylaniline: A primary arylamine used in the production of dyes and pesticides.
N,N-Dimethylaniline: A tertiary amine used as a precursor to dyes and other organic compounds.
4-Phenoxyphenylacetic acid: A compound used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
2-{4-[(2,3-DIMETHYLANILINO)CARBOTHIOYL]PIPERAZINO}-N-(4-PHENOXYPHENYL)ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C27H30N4O2S |
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Molecular Weight |
474.6 g/mol |
IUPAC Name |
2-[4-[(2,3-dimethylphenyl)carbamothioyl]piperazin-1-yl]-N-(4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C27H30N4O2S/c1-20-7-6-10-25(21(20)2)29-27(34)31-17-15-30(16-18-31)19-26(32)28-22-11-13-24(14-12-22)33-23-8-4-3-5-9-23/h3-14H,15-19H2,1-2H3,(H,28,32)(H,29,34) |
InChI Key |
BRNFFKOWYWUOTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)C |
Origin of Product |
United States |
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